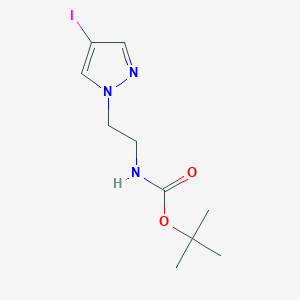
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound that features a pyrazole ring substituted with an iodine atom and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine atom and the tert-butyl carbamate group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include bases, acids, and solvents like dichloromethane. .
Scientific Research Applications
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The iodine atom and tert-butyl carbamate group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(1H-pyrazol-4-yl)carbamate: This compound lacks the iodine atom, which can affect its reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate:
Biological Activity
tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate is a synthetic compound with a unique structure that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H16IN3O2
- Molecular Weight : 337.16 g/mol
- CAS Number : 1801330-11-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. The presence of the iodo group in the pyrazole ring enhances its reactivity and potential for binding to biological targets.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of carbamates have been shown to possess antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Studies have shown that similar pyrazole derivatives can inhibit key enzymes involved in metabolic processes, which may lead to therapeutic applications in treating diseases where such enzymes are overactive .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate a favorable toxicity profile, with low cytotoxic effects on mammalian cell lines at therapeutic concentrations. This suggests potential for further development as a pharmaceutical agent .
Case Studies and Research Findings
Properties
Molecular Formula |
C10H16IN3O2 |
|---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodopyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15) |
InChI Key |
GSQQBBJAFPWMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















